Dihydroterpinyl acetate

Description

The exact mass of the compound p-Menthan-8-yl acetate is 198.161979940 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNHCGDYYBMKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042446, DTXSID0052677 | |

| Record name | Dihydroterpineol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-alpha-terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Terpineol, dihydro-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-25-1, 58985-18-5 | |

| Record name | Dihydro-α-terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha,alpha,4-trimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroterpineol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-alpha-terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylcyclohexylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menthan-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydroterpinyl acetate chemical properties and structure

An In-Depth Technical Guide to Dihydroterpinyl Acetate: Chemical Properties, Structure, and Applications

Introduction

This compound (DHTA) is a saturated monocyclic terpene ester valued for its characteristic fresh, woody, and mild citrus-pine aroma.[1][2][3] Commercially, it is typically available as a mixture of cis- and trans-isomers of p-menthan-8-yl acetate and p-menthan-1-yl acetate.[2][4][5] Unlike its unsaturated precursor, terpinyl acetate, DHTA possesses enhanced chemical stability, making it a preferred ingredient in products requiring a robust fragrance profile, such as detergents, household cleaners, and industrial solvents.[2][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications for researchers and industry professionals.

Chemical Identity and Structure

This compound is identified by several names and registry numbers depending on the specific isomer or mixture. The most common commercial product is a mixture.

-

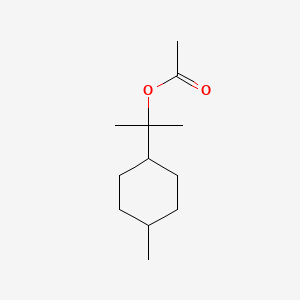

IUPAC Name: 2-(4-methylcyclohexyl)propan-2-yl acetate[6]

-

Synonyms: p-Menthan-8-yl acetate, Dihydro-α-terpinyl acetate, Menthanyl acetate[3][7][8]

-

CAS Numbers:

The structure of this compound is based on a p-menthane skeleton, which is a saturated cyclohexane ring with methyl and isopropyl substituents at positions 1 and 4, respectively. The acetate group is attached to the tertiary carbon of the isopropyl group, forming p-menthan-8-yl acetate. Commercial preparations are often a mix that also includes p-menthan-1-yl acetate.[2][4][5]

Caption: 2D structures of p-menthan-8-yl acetate and p-menthan-1-yl acetate, the primary components of commercial this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by its high stability and solubility in organic solvents.[1][3][9] It is almost insoluble in water.[1][3][9] The table below summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellowish clear liquid | [1][3][4][9] |

| Odor | Fresh, woody, piney, citrusy, somewhat herbaceous | [1][3][10][12] |

| Boiling Point/Range | 220 - 232.55 °C at 760 mmHg | [4][5][7][9][13] |

| Density | 0.930 - 0.939 g/cm³ at 20°C | [3][4][9][14] |

| Flash Point | >95 °C (closed cup) / 102 °C (open cup) | [3][4][5][7][9][13][14] |

| Refractive Index | 1.447 - 1.455 at 20°C | [1][3][8][14][15] |

| Water Solubility | Insoluble (7.462 mg/L at 25°C, est.) | [1][3][9] |

| Organic Solubility | Soluble in alcohols, oils, and most organic solvents | [1][3][4] |

| Vapor Pressure | ~0.092 mmHg at 23°C | [10][14] |

| logP (Octanol/Water) | 4.1 - 4.42 | [7][10] |

Synthesis and Manufacturing

The production of this compound is primarily achieved through two main industrial pathways. The choice of method depends on the starting materials and desired purity of the final product.

1. Hydrogenation of Terpinyl Acetate: This is a common method where terpinyl acetate (an unsaturated ester) is hydrogenated to saturate the cyclohexene ring.[2][16] This process removes the double bond, significantly increasing the chemical stability of the molecule.

-

Rationale: The hydrogenation step is critical for converting the less stable terpinyl acetate into the more robust this compound. The absence of the double bond prevents oxidation and polymerization, making the final product suitable for applications in chemically aggressive media like detergents and cleaners.

2. Esterification of Dihydroterpineol: This pathway involves the direct acetylation of dihydroterpineol.[1][4][8][17] Dihydroterpineol itself is produced by the hydrogenation of terpineol. The esterification is typically carried out using acetic anhydride or acetic acid.

-

Rationale: This method allows for precise control over the esterification process. Using dihydroterpineol as a precursor ensures that the final product is already saturated. The choice of acetylating agent (e.g., acetic anhydride) can influence reaction rates and yield.

Sources

- 1. This compound CAS#: 80-25-1 [m.chemicalbook.com]

- 2. This compound | 58985-18-5 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. BuyChemJapan [old.buychemjapan.com]

- 5. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 6. This compound | C12H22O2 | CID 6631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. foreverest.net [foreverest.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. iff.com [iff.com]

- 11. This compound | 80-25-1 [m.chemicalbook.com]

- 12. perfumersworld.com [perfumersworld.com]

- 13. Cas 58985-18-5,this compound | lookchem [lookchem.com]

- 14. ScenTree - Menthanyl acetate (CAS N° 58985-18-5) [scentree.co]

- 15. parchem.com [parchem.com]

- 16. Page loading... [wap.guidechem.com]

- 17. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

An In-Depth Technical Guide to p-Menthan-8-yl Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of p-menthan-8-yl acetate, a versatile monoterpenoid ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction: Understanding p-Menthan-8-yl Acetate

p-Menthan-8-yl acetate, also widely known as dihydroterpinyl acetate, is a saturated monoterpene ester. Unlike its unsaturated precursor, terpinyl acetate, the saturation of the cyclohexene ring in p-menthan-8-yl acetate imparts greater chemical stability, making it a valuable ingredient in various formulations. While its primary commercial application lies within the fragrance and flavor industries for its fresh, woody, and citrus-like aroma, its potential extends into other scientific domains, including its use as a stable solvent and as a chiral building block in organic synthesis.[1][2] The p-menthane scaffold itself is a subject of interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[3][4][5] This guide aims to consolidate the technical knowledge on p-menthan-8-yl acetate to facilitate its application in research and development.

Chemical Identification and Isomerism

A critical aspect for any researcher is the precise identification of the chemical entity they are working with. For p-menthan-8-yl acetate, this is particularly nuanced due to the existence of several isomers.

CAS Numbers and Synonyms

Commercially, p-menthan-8-yl acetate is often supplied as a mixture of isomers, which can lead to ambiguity in its identification. The two most commonly encountered CAS numbers are:

-

58985-18-5: This number typically refers to the broader mixture of isomers known as this compound. This mixture is primarily composed of cis- and trans-p-menthan-8-yl acetate, and may also contain p-menthan-1-yl acetate.[2][6]

-

80-25-1: This CAS number is also frequently used for this compound and often points to the same isomeric mixture.[7]

For researchers requiring stereochemically pure compounds, specific CAS numbers for the cis and trans isomers of p-menthan-8-yl acetate are available:

A comprehensive list of synonyms is provided in the table below to aid in literature searches and material sourcing.

| Synonym | Context/Notes |

| This compound | Most common synonym for the isomeric mixture. |

| Dihydro-alpha-terpinyl acetate | Refers to the hydrogenation product of α-terpinyl acetate. |

| Menthanyl acetate | A common shorthand. |

| 2-(4-methylcyclohexyl)propan-2-yl acetate | IUPAC name. |

| p-Menth-8-yl acetate | A variation of the primary name. |

| Acetic acid, dihydroterpinyl ester | An alternative chemical name. |

Stereochemistry

The p-menthane ring system in p-menthan-8-yl acetate has two stereocenters at positions 1 and 4 of the cyclohexane ring. This gives rise to cis and trans diastereomers, which refer to the relative orientation of the methyl group at C1 and the isopropyl acetate group at C4. The physical properties and, potentially, the biological activity of the individual isomers can differ. Therefore, for applications in areas such as chiral synthesis or pharmacology, the use of stereochemically pure starting materials is crucial.

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-menthan-8-yl acetate (isomeric mixture). These properties are essential for designing experimental setups, predicting solubility, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [10] |

| Molecular Weight | 198.30 g/mol | [6] |

| Appearance | Colorless to pale yellow, clear liquid | [2] |

| Odor | Fresh, woody, citrus, with herbaceous notes | [11] |

| Density | ~0.932 - 0.936 g/cm³ at 20°C | [2][10] |

| Boiling Point | ~222 °C at 760 mmHg | [10] |

| Flash Point | ~87 °C - 96°C (closed cup) | [2][10][12] |

| Refractive Index | ~1.447 - 1.453 at 20°C | [2] |

| Solubility | Soluble in ethanol and other organic solvents; insoluble in water. | [11] |

| Vapor Pressure | ~0.103 mmHg at 25°C | [10] |

| logP (Octanol/Water Partition Coefficient) | ~3.4 - 4.26 | [2][6] |

Synthesis of p-Menthan-8-yl Acetate

p-Menthan-8-yl acetate is primarily synthesized via two main routes: the hydrogenation of terpinyl acetate and the direct esterification of dihydroterpineol (p-menthan-8-ol). The choice of method depends on the desired purity, scale, and available starting materials.

Synthesis via Hydrogenation of Terpinyl Acetate

This is a common industrial method that starts with the more readily available unsaturated precursor, terpinyl acetate. The hydrogenation saturates the double bond in the cyclohexene ring.

Caption: Synthesis of p-Menthan-8-yl Acetate via Hydrogenation.

Experimental Protocol: Hydrogenation of α-Terpinyl Acetate

This protocol is a representative procedure based on established methods for catalytic hydrogenation.[2]

-

Catalyst Preparation: If using Raney Nickel, prepare the catalyst by carefully adding the nickel-aluminum alloy to a sodium hydroxide solution. Wash the activated catalyst with deionized water until the washings are neutral, followed by solvent exchanges with ethanol or the reaction solvent.

-

Reaction Setup: In a high-pressure hydrogenation reactor, charge α-terpinyl acetate and a suitable solvent such as ethanol or ethyl acetate. Add the activated catalyst (e.g., Raney Nickel or 5% Pd/C) under an inert atmosphere. The typical catalyst loading is 1-5% by weight relative to the substrate.

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to the desired temperature (e.g., 80-130°C).[13] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: After cooling the reactor to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude p-menthan-8-yl acetate can then be purified by vacuum distillation to yield the final product.

Synthesis via Esterification of Dihydroterpineol

This method involves the direct esterification of dihydroterpineol (p-menthan-8-ol) with an acetylating agent, typically acetic anhydride.

Caption: Synthesis of p-Menthan-8-yl Acetate via Esterification.

Experimental Protocol: Esterification of Dihydroterpineol

This protocol is based on general procedures for acid-catalyzed esterification with acetic anhydride.[2][14]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dihydroterpineol and acetic anhydride (typically 1.1 to 1.5 molar equivalents).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, or a milder catalyst like anhydrous sodium acetate. The reaction can also be performed with enzymatic catalysts like lipase for higher selectivity under milder conditions.[15]

-

Reaction Conditions: Heat the mixture, for example, to 80-100°C, and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid and catalyst) until effervescence ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Characterization

For research and drug development, unequivocal structural confirmation and purity assessment are paramount. The following analytical techniques are essential for the characterization of p-menthan-8-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the various isomers of p-menthan-8-yl acetate and for confirming its molecular weight. The mass spectrum is characterized by fragmentation patterns typical of monoterpene esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A singlet for the acetyl methyl protons around δ 2.0 ppm.

-

Singlets for the gem-dimethyl protons on the isopropyl group.

-

A doublet for the methyl group on the cyclohexane ring.

-

A complex multiplet pattern for the methine and methylene protons of the cyclohexane ring.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the isopropyl group, and the various carbons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of p-menthan-8-yl acetate will be dominated by:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester linkage.

-

C-H stretching and bending vibrations for the alkane and methyl groups.[8]

Applications in Research and Development

While the bulk of p-menthan-8-yl acetate's use is in consumer products, its properties make it a candidate for several specialized applications relevant to a scientific audience.

Solvent Applications

Due to its high boiling point, low volatility, and good solvency for a range of organic materials, this compound is used as a specialty solvent.[16] Its stability makes it suitable for use in formulations that require long shelf-life and resistance to chemical degradation. In a research context, it could be explored as a non-polar, high-boiling solvent for specific chemical reactions or as a component in formulation studies for poorly soluble drug candidates.

Chiral Synthesis

The p-menthane scaffold is a well-established chiral pool starting material.[17][18] While p-menthan-8-yl acetate itself is not a primary chiral auxiliary, its precursor, p-menthan-8-ol (dihydroterpineol), can be resolved into its enantiomers. These chiral alcohols can then be used to synthesize enantiomerically pure p-menthan-8-yl acetate. Such chiral esters could find applications as chiral building blocks or as chiral solvents/additives in asymmetric synthesis.[19]

Biological Activity and Drug Development

The biological activity of p-menthan-8-yl acetate is not extensively studied. However, related p-menthane derivatives have shown a variety of pharmacological effects, including acting as central nervous system agents.[3] Furthermore, the parent compound, α-terpinyl acetate, has demonstrated antimicrobial and antifungal properties.[13] This suggests that p-menthan-8-yl acetate could be a starting point for the synthesis of novel bioactive compounds. Its increased stability compared to its unsaturated analog might offer advantages in terms of metabolic stability for potential drug candidates. Researchers could investigate its potential as an antimicrobial, anti-inflammatory, or insect repellent agent, building on the known activities of other p-menthane derivatives.[4]

Safety and Handling

For safe laboratory practice, it is essential to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). Key safety and handling considerations for p-menthan-8-yl acetate include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed.

-

Hazards: The compound may cause skin and eye irritation. It is also a combustible liquid.[1]

Conclusion

p-Menthan-8-yl acetate is a chemically stable and versatile monoterpenoid ester with well-established applications in the fragrance and solvent industries. For researchers, its true potential may lie in its application as a chiral building block for asymmetric synthesis and as a scaffold for the development of new bioactive molecules. This guide has provided a comprehensive technical foundation, including detailed information on its identity, synthesis, and characterization, to empower scientists and drug development professionals to explore the untapped potential of this readily available chemical.

References

Sources

- 1. This compound | C12H22O2 | CID 6631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Menthanyl acetate (CAS N° 58985-18-5) [scentree.co]

- 3. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. plantaedb.com [plantaedb.com]

- 7. scent.vn [scent.vn]

- 8. mdpi.com [mdpi.com]

- 9. cis-p-Menthan-8-ol, acetate [webbook.nist.gov]

- 10. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 11. This compound, 58985-18-5 [thegoodscentscompany.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. floraandfona.org.in [floraandfona.org.in]

- 14. CN101503354A - Method for preparing terpinyl acetate - Google Patents [patents.google.com]

- 15. proceedings.science [proceedings.science]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scispace.com [scispace.com]

The Spectroscopic Signature of Dihydroterpinyl Acetate: A Technical Guide

Introduction

Dihydroterpinyl acetate (p-menthan-8-yl acetate) is a saturated monoterpenoid ester widely utilized in the fragrance and flavor industries for its fresh, woody, and citrus-like aroma.[1][2] As a key component in various consumer products, from perfumes and cosmetics to household cleaners, a comprehensive understanding of its chemical identity and purity is paramount.[3] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the unequivocal structural elucidation and quality control of this important fragrance ingredient.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and dissect the resulting spectra to reveal the molecule's structural nuances.

Chemical Structure and Isomerism

This compound, with the chemical formula C₁₂H₂₂O₂, possesses a p-menthane skeleton with an acetate group at the C8 position.[4] The IUPAC name is 2-(4-methylcyclohexyl)propan-2-yl acetate.[4] It is important to note that commercial this compound is often a mixture of cis and trans isomers, arising from the relative orientation of the methyl and isopropyl acetate groups on the cyclohexane ring.[5][6] This isomeric composition can influence its olfactory properties and must be considered during spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's structure.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A spectral width of 200-220 ppm is typically used.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.98 | s | 3H | Acetate methyl protons (CH₃-COO) |

| ~1.40 | s | 6H | Gem-dimethyl protons on C8 |

| ~0.85 | d | 3H | Methyl protons on C4 |

| ~0.9-1.8 | m | 10H | Cyclohexane ring protons |

Interpretation:

-

The sharp singlet at approximately 1.98 ppm is characteristic of the three equivalent protons of the acetate methyl group.[7]

-

The singlet at around 1.40 ppm, integrating to six protons, is indicative of the two magnetically equivalent methyl groups attached to the quaternary carbon (C8).

-

The doublet at approximately 0.85 ppm corresponds to the methyl group on the cyclohexane ring (C4), which is split by the adjacent methine proton.

-

The complex multiplet in the upfield region (0.9-1.8 ppm) arises from the overlapping signals of the ten protons of the cyclohexane ring.

Caption: Workflow for NMR analysis of this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~80 | Quaternary carbon (C8) |

| ~40 | Methine carbon (C1) |

| ~35 | Methine carbon (C4) |

| ~30 | Methylene carbons (cyclohexane) |

| ~25 | Gem-dimethyl carbons (C9, C10) |

| ~22 | Acetate methyl carbon |

| ~20 | C4-methyl carbon |

Interpretation:

-

The downfield signal at approximately 170 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signal around 80 ppm corresponds to the quaternary carbon (C8) bonded to the oxygen atom.

-

The remaining signals in the upfield region are assigned to the various sp³ hybridized carbons of the cyclohexane ring and the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of this compound directly onto the center of the crystal.

-

If using salt plates (e.g., NaCl or KBr), place a drop of the liquid between two plates and gently press them together to form a thin film.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background: Collect a background spectrum of the clean, empty sample compartment before running the sample.

-

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions characteristic of an ester.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2950-2850 | C-H stretching (alkane) |

| ~1735 | C=O stretching (ester) |

| ~1240 | C-O stretching (ester) |

| ~1020 | C-O stretching (ester) |

Interpretation:

-

The strong, sharp absorption band at approximately 1735 cm⁻¹ is the most prominent feature and is unequivocally assigned to the carbonyl (C=O) stretching vibration of the ester functional group.[8][9]

-

The strong bands around 1240 cm⁻¹ and 1020 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester linkage.

-

The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the p-menthane skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of terpenoids.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

-

Temperature Program: An oven temperature program is employed to ensure good separation of the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a few minutes.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically scanned.

Caption: Process flow for GC-MS analysis.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions.

Key Fragment Ions (m/z):

-

198 (M⁺): The molecular ion, corresponding to the molecular weight of this compound. Its intensity may be low.[4]

-

138: Loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a very common and characteristic fragmentation for acetates.[4][10]

-

95: A prominent peak likely resulting from fragmentation of the p-menthane ring system.[4]

-

81: Another significant fragment from the cyclohexane ring cleavage.[4]

-

43: Corresponding to the acetyl cation (CH₃CO⁺).

Interpretation: The fragmentation pattern is consistent with the structure of an acetate ester of a tertiary alcohol on a p-menthane framework. The facile loss of a neutral molecule of acetic acid to give the fragment at m/z 138 is a key diagnostic feature. The further fragmentation of the resulting carbocation leads to the characteristic ions at m/z 95 and 81, which are indicative of the terpene skeleton. The presence of a peak at m/z 43 confirms the presence of the acetyl group.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure and the assessment of its purity. For professionals in the fields of research, quality control, and product development, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for ensuring the consistent quality and desired sensory properties of products containing this valuable fragrance ingredient.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

-

NIST. cis-Dihydro-α-terpinyl acetate. National Institute of Standards and Technology. [Link]

-

NIST. trans-p-Menthan-8-ol, acetate. National Institute of Standards and Technology. [Link]

-

The Good Scents Company. This compound. [Link]

- RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology.

-

Foreverest Resources Ltd. This compound. [Link]

-

PlantaeDB. p-Menthan-8-yl acetate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). [Link]

-

PlantaeDB. p-Menthan-8-yl acetate - Chemical Compound. [Link]

-

NIST. trans-p-Menthan-8-ol, acetate. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031241). [Link]

-

IFF. Dihydro Terpinyl Acetate | Fragrance Ingredients. [Link]

-

NIPPON TERPENE CHEMICALS, INC. This compound | Our Products. [Link]

-

UCSB. IR Tables. [Link]

-

ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

-

NIPPON TERPENE CHEMICALS, INC. This compound. [Link]

-

UCLA. IR Chart. [Link]

-

NIST Chemistry WebBook. α-Terpinyl acetate. [Link]

-

Scribd. FT-IR Spectrum Table. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 3. foreverest.net [foreverest.net]

- 4. This compound | C12H22O2 | CID 6631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Dihydro-α-terpinyl acetate [webbook.nist.gov]

- 6. cis-Dihydro-α-terpinyl acetate [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. ajgreenchem.com [ajgreenchem.com]

Natural occurrence of Dihydroterpinyl acetate in essential oils

An In-Depth Technical Guide to the Natural Occurrence of Dihydroterpinyl Acetate in Essential Oils

Abstract

This compound, a saturated monoterpenoid ester, presents a compelling case study in the complexities of natural product chemistry. While widely utilized as a synthetic fragrance ingredient valued for its fresh, woody, and herbaceous notes, its status as a naturally occurring constituent of essential oils is a subject of conflicting reports.[1][2] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound. It delves into the compound's chemical profile, examines the evidence and controversy surrounding its natural occurrence, proposes a putative biosynthetic pathway, and details the rigorous analytical methodologies required for its definitive identification and authentication. By synthesizing existing literature and outlining clear experimental protocols, this document aims to clarify the ambiguities and guide future research in verifying the natural provenance of this intriguing monoterpenoid.

Chemical Profile of this compound

This compound is the common name for the acetate ester of dihydroterpineol. Chemically, it is designated as p-Menthan-8-yl acetate, indicating its saturated p-menthane carbon skeleton.[3] This structure distinguishes it from its more widely known unsaturated analog, terpinyl acetate, which possesses a double bond within the cyclohexyl ring.

-

Chemical Structure: 2-(4-methylcyclohexyl)propan-2-yl acetate[3]

-

Molecular Formula: C₁₂H₂₂O₂[1]

-

CAS Registry Number: 58985-18-5[1]

-

Synonyms: Dihydro-alpha-terpinyl acetate, Menthanyl acetate, p-Menthan-8-ol acetate[3][4]

The absence of a double bond in the cyclohexane ring renders this compound more chemically stable than terpinyl acetate. Its olfactory profile is described as fresh, warm, pine-woody, and mildly herbaceous, with cologne-like nuances.[2] This is in contrast to α-terpinyl acetate, a major component of cardamom oil, which has a more distinctly sweet, spicy, and lavender-like aroma.[5][6]

The Controversy of Natural Occurrence

The presence of this compound in nature is not definitively established and is marked by contradictory information in scientific and industry literature.

One authoritative source, a safety assessment by the Research Institute for Fragrance Materials (RIFM), reports that this compound occurs in citrus fruits and Mentha oils.[7] The same report, citing the "Volatile Compounds in Food" database, specifically notes the occurrence of dihydro-α-terpinyl acetate in cardamom (Ellettaria cardamomum Maton).[7]

Conversely, other chemical and fragrance industry databases explicitly state that this compound is "not found in nature".[4] This discrepancy is significant and may stem from several factors:

-

Trace Concentrations: If it occurs naturally, it may be at trace levels, below the limit of detection of older analytical techniques. Modern high-resolution GC-MS may be required for its unequivocal identification.

-

Isomeric Confusion: The term "terpinyl acetate" is often used generically. It is possible that reports of "this compound" are misidentifications of isomers of the more common terpinyl acetate.

-

Processing Artifacts: The compound could potentially be formed as an artifact during the processing of essential oils. For instance, the hydrogenation of terpinyl acetate, either through harsh distillation conditions or subsequent processing, could yield this compound.

-

Synthetic Origin: Dihydroterpineol acetate is commercially produced through the esterification of dihydroterpineol.[8] Its presence in an essential oil could indicate adulteration with synthetic material.

Resolving this ambiguity is critical for the accurate labeling of essential oils and for verifying their authenticity.

Putative Biosynthetic Pathway

While the specific enzymatic steps leading to this compound have not been elucidated, a putative pathway can be hypothesized based on established principles of monoterpenoid biosynthesis in plants.[9] The synthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids and produces the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed pathway is as follows:

-

GPP Synthesis: IPP and DMAPP are condensed by geranyl diphosphate (GDP) synthase to form the C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP).[9]

-

Cyclization to Terpineol: GPP is then cyclized by a terpene synthase. For the formation of the p-menthane skeleton, GPP is likely first converted to terpinyl cation, which can then be hydrated to form α-terpineol. This is a key branch point for many monoterpenes.

-

Reduction to Dihydroterpineol: The double bond in the α-terpineol ring would need to be reduced to yield dihydroterpineol. This hydrogenation step would likely be catalyzed by a reductase enzyme.

-

Esterification: Finally, the hydroxyl group of dihydroterpineol is esterified with an acetyl group, likely from acetyl-CoA, in a reaction catalyzed by an acyltransferase, to yield this compound.

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Analytical Methodologies for Detection and Characterization

Verifying the presence and authenticity of this compound in an essential oil requires a multi-step analytical approach. The protocol must be designed not only to identify the compound but also to differentiate it from isomers and determine its enantiomeric distribution to rule out synthetic adulteration.

Experimental Protocol: Essential Oil Extraction

A standard method for obtaining essential oils for analysis is hydrodistillation.

Methodology: Hydrodistillation using a Clevenger-type apparatus

-

Sample Preparation: Weigh 100 g of the dried plant material (e.g., cardamom seeds).

-

Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1 L of deionized water. Connect the flask to a Clevenger-type apparatus and a condenser.

-

Distillation: Heat the flask to boiling using a heating mantle. Continue distillation for 3 hours, collecting the volatile oil that separates from the aqueous distillate.

-

Oil Recovery: Carefully collect the separated essential oil layer using a micropipette. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted oil in a sealed amber glass vial at 4°C until analysis.

Experimental Protocol: GC-MS for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone for identifying volatile compounds in a complex mixture like an essential oil.

Methodology: GC-MS Analysis

-

Sample Preparation: Prepare a 1% solution (v/v) of the essential oil in a suitable solvent such as hexane or dichloromethane.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., split ratio 50:1). Set the injector temperature to 250°C.

-

Oven Program: Program the column oven temperature, for example: start at 60°C (hold for 2 min), ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 5 min.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Parameters: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire mass spectra in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic reference standard. Further confirmation is achieved by comparing its calculated Linear Retention Index (LRI) with values from established databases.

Experimental Protocol: Chiral Analysis for Authenticity

Many natural terpenes exist as a single enantiomer or in a specific enantiomeric ratio.[10] In contrast, chemical synthesis often produces a racemic mixture (a 50:50 ratio of enantiomers). Therefore, chiral GC analysis is essential to determine if the detected this compound is of natural origin.[11]

Methodology: Enantioselective GC (es-GC) Analysis

-

GC System: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Sample and Injection: Use the same sample preparation and injection parameters as for the GC-MS analysis.

-

Oven Program: A slower temperature ramp is often required for chiral separations.[11] An example program: start at 50°C (hold for 1 min), ramp to 180°C at a rate of 2°C/min, and hold for 10 min.

-

Detection: Use a Flame Ionization Detector (FID) for quantification.

-

Enantiomer Identification: Inject standards of the individual enantiomers (if available) to determine their elution order.

-

Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers. A significant deviation from a 50:50 ratio would support a natural origin.

Caption: Workflow for the identification and authentication of this compound in essential oils.

Reported Occurrences and Comparative Data

As noted, direct, peer-reviewed evidence quantifying this compound in essential oils is scarce. The primary citation for its natural occurrence is the RIFM report, which points to several sources.[7]

| Compound | Reported Natural Source(s) | Citation |

| This compound | Citrus fruits, Mentha oils | [7] |

| Dihydro-α-terpinyl acetate | Cardamom (Ellettaria cardamomum) | [7] |

To place this in context, it is useful to compare this with the well-documented composition of cardamom essential oil, which is rich in the related unsaturated ester, α-terpinyl acetate.

| Compound | Typical Concentration in Cardamom Oil | Citation(s) |

| α-Terpinyl acetate | 29.9% - 61.3% | [6][12] |

| 1,8-Cineole | 15.1% - 49.4% | [6][12] |

| α-Terpineol | 0.83% - 13.2% | [12] |

| Linalool | 3.0% - 11.0% | [6][12] |

| This compound | Not typically reported / Trace | - |

The fact that this compound is not reported in detailed compositional analyses of cardamom oil, which is cited as a source, highlights the current ambiguity.[5][12] If present, it is likely a very minor component, requiring targeted analytical methods for detection.

Significance and Future Research Directions

The clarification of this compound's natural status carries significant implications for several fields:

-

Fragrance and Flavor Industry: The "natural" label is a powerful market driver. Verifying a natural source for this compound could provide a valuable alternative to synthetic versions, provided it can be isolated in sufficient quantities.

-

Regulatory Compliance: Authenticity is paramount. Robust analytical methods are needed to distinguish natural essential oils from those adulterated with synthetic this compound.

-

Drug Development: Monoterpenoids are a rich source of chiral molecules and bioactive compounds. If a natural biosynthetic pathway exists, it could be harnessed through metabolic engineering to produce specific enantiomers for use as synthons or for pharmacological screening.

Future Research

To resolve the existing uncertainties, the following research is proposed:

-

Targeted High-Sensitivity Analysis: Perform targeted GC-MS/MS analysis of essential oils from cardamom, various citrus peels, and Mentha species, using an authentic this compound standard to develop a sensitive detection method.

-

Biosynthetic Gene Discovery: In plants where this compound is confirmed, use transcriptomics and functional genomics to identify the putative reductase and acyltransferase genes involved in its formation from α-terpineol.

-

Isotope Labeling Studies: Feed isotopically labeled precursors (e.g., ¹³C-labeled GPP or α-terpineol) to plant tissues to trace the metabolic flow and confirm the biosynthetic pathway in vivo.

Conclusion

This compound remains an enigmatic compound within the realm of essential oil chemistry. While its use as a synthetic fragrance is well-established, its natural origin is supported by limited and contested evidence. The discrepancy in the literature underscores the need for rigorous, modern analytical investigation. By employing the detailed protocols outlined in this guide—from careful extraction to high-resolution chromatography and chiral analysis—researchers can definitively establish the presence, or absence, of this compound in nature. Such work is essential for ensuring scientific accuracy, maintaining the integrity of the essential oil market, and unlocking the potential of plant-derived molecules.

References

[7] Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, S110-S117.

[4] The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

[1] IFF. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

[5] THREE HOLISTIC RESEARCH CENTER. (n.d.). Cardamom. Retrieved from [Link]

[2] PerfumersWorld. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

[10] Setzer, W. N. (2016). Chemical Compositions and Enantiomeric Distributions of Foliar Essential Oils of Chamaecyparis lawsoniana (A. Murray bis) Parl, Thuja plicata Donn ex D. Don, and Tsuga heterophylla Sarg. Foods, 5(3), 55. [Link]

[6] Battaglia, S. (n.d.). Cardamom essential oil Monograph. Retrieved from [Link]

[9] Patt, J. M., et al. (2020). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules, 25(21), 5179. [Link]

[13] Dugo, P., et al. (2011). Enantiomeric distribution of key volatile components in Citrus essential oils. Journal of Separation Science, 34(15), 1813-1825. [Link]

[12] Ashokkumar, K., et al. (2021). Essential Oil Profile Diversity in Cardamom Accessions From Southern India. Frontiers in Sustainable Food Systems, 5, 663438. [Link]

[14] Mondello, L., et al. (2002). Enantiomeric Distribution of Volatile Components of Citrus Oils by MDGC. Perfumer & Flavorist, 27(4), 28-36. [Link]

[8] NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

[11] SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

[3] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6631, this compound. Retrieved from [Link].

Sources

- 1. iff.com [iff.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. This compound | C12H22O2 | CID 6631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 58985-18-5 [thegoodscentscompany.com]

- 5. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 6. salvatorebattaglia.com.au [salvatorebattaglia.com.au]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Compositions and Enantiomeric Distributions of Foliar Essential Oils of Chamaecyparis lawsoniana (A. Murray bis) Parl, Thuja plicata Donn ex D. Don, and Tsuga heterophylla Sarg - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispec.co.th [scispec.co.th]

- 12. frontiersin.org [frontiersin.org]

- 13. scispace.com [scispace.com]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

Physical properties of Dihydroterpinyl acetate: boiling point, density

An In-Depth Technical Guide to the Physical Properties of Dihydroterpinyl Acetate: Boiling Point and Density

Introduction

This compound (CAS No. 58985-18-5) is a versatile ester widely utilized in the fragrance and flavor industries for its fresh, piney, and citrusy aroma with herbaceous undertones.[1][2] It is a colorless to pale yellow liquid synthesized either by the hydrogenation of terpinyl acetate or the acetylation of dihydroterpineol.[1][2] As with any chemical compound intended for research, development, or commercial application, a thorough understanding of its physical properties is paramount for process design, quality control, and safety. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. We will delve into the reported values for these properties, discuss the factors influencing their measurement, and provide robust, step-by-step protocols for their experimental determination.

Core Physical Properties: A Comprehensive Data Review

The physical properties of this compound can vary slightly across different sources, likely due to variations in isomeric composition and purity. This compound is often a mixture of cis- and trans-p-menthan-1-yl and p-menthan-8-yl acetates.[2][3] This inherent variability underscores the importance of empirical determination for specific batches in a research or development setting.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for distillation-based purification, process design, and predicting volatility.

Density

Density is the mass of a substance per unit volume. It is an essential property for volumetric calculations, fluid dynamics modeling, and product formulation. The density of this compound is typically reported at a specific temperature, most commonly 20°C or 25°C.

Data Summary

The following table summarizes the range of boiling points and densities reported for this compound in the literature.

| Physical Property | Reported Value | Conditions/Source |

| Boiling Point | 221 - 222 °C | Not specified[4] |

| 222.2 °C | at 760 mmHg[2][3][5] | |

| 220 °C (5% distilled) - 225 °C (95% distilled) | Not specified[6] | |

| 232.55 °C | EPI Suite (Estimate)[7] | |

| 275.63 °C | Rough Estimate[1] | |

| Density | 0.932 g/cm³ | Not specified[2][3][5] |

| 0.933 - 0.939 g/mL | at 20 °C[4] | |

| 0.9300 - 0.9390 | at 20/20 °C[8] | |

| 0.93100 - 0.93900 | at 20.00 °C[9] | |

| 0.93600 - 0.94100 | at 25.00 °C[9] | |

| 0.94 g/mL (Specific Gravity) | Not specified[1] | |

| 0.9694 g/mL | Rough Estimate[1] |

The most consistently reported boiling point for this compound is approximately 222°C at standard atmospheric pressure (760 mmHg).[2][3][4][5] The density values are also relatively consistent, clustering around 0.93-0.94 g/cm³ at 20°C.[4][8][9] The estimated values from computational models show some deviation from experimental data, which is not uncommon.

Experimental Determination of Physical Properties

For applications requiring high precision, it is crucial to experimentally determine the boiling point and density of the specific this compound sample being used. The following sections provide detailed, self-validating protocols for these determinations.

Part 1: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a micro-scale technique for accurately determining the boiling point of a liquid sample.[10] Its primary advantage lies in the small sample volume required (less than 0.5 mL) and the uniform heating provided by the specialized design of the Thiele tube, which utilizes convection currents in the heating oil to ensure a consistent temperature distribution.[10]

-

Apparatus Assembly :

-

Secure a Thiele tube to a ring stand using a clamp.

-

Fill a small-diameter test tube (e.g., a Durham tube) approximately half-full with the this compound sample.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the thermometer bulb and sample are below the sidearm of the tube.

-

-

Heating and Observation :

-

Gently heat the sidearm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents of the mineral oil will heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

-

Boiling Point Determination :

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The point at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature at this exact moment.

-

Record the ambient atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction may be necessary for highly accurate work.

-

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Part 2: Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of laboratory glassware designed to provide a highly accurate measurement of a liquid's density. By precisely measuring the mass of a known volume of the liquid, the density can be calculated with high precision.

-

Preparation and Calibration :

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Ensure the water is free of air bubbles.

-

Insert the stopper and allow any excess water to escape through the capillary.

-

Carefully dry the exterior of the pycnometer and record its mass.

-

Calculate the volume of the pycnometer using the known density of water at the recorded temperature. (Volume = (Mass of pycnometer + water) - (Mass of empty pycnometer) / Density of water).

-

-

Sample Measurement :

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring the temperature of the sample is controlled (e.g., using a water bath at 20°C).

-

Insert the stopper, allowing the excess liquid to escape.

-

Carefully dry the exterior of the pycnometer and record its mass.

-

-

Density Calculation :

-

Calculate the mass of the this compound sample by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

-

Calculate the density of the this compound by dividing the mass of the sample by the calibrated volume of the pycnometer. (Density = Mass of sample / Volume of pycnometer).

-

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The boiling point and density of this compound are fundamental physical properties essential for its effective and safe use in scientific and industrial applications. While literature values provide a reliable range, typically around 222°C for the boiling point and 0.93-0.94 g/cm³ for density at 20°C, experimental verification is crucial for high-purity applications and process validation. The protocols detailed in this guide offer robust and accurate methods for determining these properties, empowering researchers and drug development professionals with the data necessary for their work.

References

-

RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. (2018). Food and Chemical Toxicology, 122, S47–S56. [Link]

-

This compound. NIPPON TERPENE CHEMICALS, INC.[Link]

-

This compound. Foreverest Resources Ltd.[Link]

-

Cas 58985-18-5, this compound. LookChem. [Link]

-

This compound. PubChem. [Link]

-

This compound, 58985-18-5. The Good Scents Company. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. This compound CAS#: 80-25-1 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. foreverest.net [foreverest.net]

- 9. This compound, 58985-18-5 [thegoodscentscompany.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Dihydroterpinyl Acetate in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Dihydroterpinyl acetate (DHTA), a versatile high-boiling point solvent and fragrance ingredient. Addressed to researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes known qualitative solubility data with established methodologies for quantitative solubility determination. While exhaustive quantitative data for DHTA is not publicly prevalent, this guide equips the scientific community with the foundational knowledge and detailed protocols necessary to perform such assessments. We delve into the physicochemical properties of DHTA, its known miscibility in common organic solvents, and provide a step-by-step experimental workflow for generating precise solubility curves. This guide is structured to provide both immediate practical information and a robust framework for further research and application.

Introduction to this compound (DHTA)

This compound, with CAS numbers 58985-18-5 and 80-25-1, is the acetate ester of dihydroterpineol.[1] It is a colorless to pale yellow liquid recognized for its mild, fresh, and somewhat woody-citrus aroma.[2][3] Chemically, it is a stable molecule, often produced by the hydrogenation of terpinyl acetate or the esterification of dihydroterpineol.[3][4] This stability, combined with its high viscosity and excellent solvent properties, has led to its widespread use in various industrial applications, including as a solvent for conductive pastes, sintering binders in electronics, and as a fragrance component in consumer products.[5][6]

Understanding the solubility profile of DHTA is critical for its effective application. For formulation scientists, knowing its miscibility and capacity to dissolve active ingredients or resins is paramount. For process chemists, solubility data informs solvent selection for reactions, extractions, and purifications. This guide aims to consolidate the available information and provide a clear path for generating new, quantitative data.

Physicochemical Properties of this compound

A substance's solubility is intrinsically linked to its physical and chemical properties. The key properties of DHTA are summarized in Table 1. DHTA's molecular structure, featuring a bulky, non-polar cyclohexyl ring and a polar acetate group, dictates its interaction with various solvents. The general principle of "like dissolves like" suggests that DHTA will be readily soluble in solvents of similar, moderate polarity and in non-polar hydrocarbon solvents, while exhibiting low solubility in highly polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(4-methylcyclohexyl)propan-2-yl acetate | [1] |

| Synonyms | p-Menthan-8-yl acetate, Menthanyl acetate | [1][2] |

| CAS Number | 58985-18-5, 80-25-1 | [1] |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2][6] |

| Density | 0.930 - 0.940 g/cm³ @ 20°C | [6][7] |

| Boiling Point | approx. 222.2 °C @ 760 mmHg | [8] |

| Flash Point | >100 °C (Closed Cup) | [2] |

| Viscosity | 7 mPa·s @ 20°C | [6] |

| Water Solubility | Insoluble (Estimated: 7.462 mg/L @ 25°C) | [6][9] |

Known Solubility Profile of this compound

While extensive quantitative solubility data for DHTA across a range of temperatures is not widely published, qualitative data from technical data sheets provides a strong indication of its solubility behavior. DHTA is consistently described as being soluble in organic solvents and insoluble in water.[7][10]

One of the most specific sources indicates that this compound is miscible (described as "Soluble at all ratios") in a variety of common organic solvents.[6] This high degree of solubility is a key attribute for its use as a solvent in industrial applications. The available qualitative and semi-quantitative data is summarized in Table 2.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solvent Type | Reported Solubility | Source |

| Isopropyl Alcohol (IPA) | Polar Protic | Soluble at all ratios | [6] |

| Acetone | Polar Aprotic | Soluble at all ratios | [6] |

| n-Hexane | Non-polar | Soluble at all ratios | [6] |

| Toluene | Non-polar | Soluble at all ratios | [6] |

| Ethyl acetate | Polar Aprotic | Soluble at all ratios | [6] |

| Butyl carbitol acetate | Polar Aprotic | Soluble at all ratios | [6] |

| Butyl carbitol | Polar Protic | Soluble at all ratios | [6] |

| Rosin | - | 10% soluble | [6] |

| Ethyl cellulose | - | 10% soluble | [6] |

| Water | Highly Polar | Insoluble | [6][7] |

| Ethanol | Polar Protic | Soluble | [10] |

| Ether | Polar Aprotic | Soluble | [10] |

| Oils | Non-polar | Soluble | [11] |

The data clearly indicates that DHTA is an excellent solvent for a wide range of organic compounds and polymers, from polar to non-polar. Its miscibility with alcohols, ketones, esters, and hydrocarbons makes it a versatile choice for complex formulations.

Experimental Determination of Quantitative Solubility

For applications requiring precise formulations, such as in pharmaceuticals or electronics, quantitative solubility data is indispensable. The following section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This method is a gold standard, recommended by international guidelines for its reliability and accuracy.[12][13]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its robustness in determining the equilibrium solubility of a liquid in a liquid solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute in the solvent. This method ensures that true thermodynamic equilibrium is reached, providing highly reliable data. The subsequent analysis of the saturated solution can be performed using various analytical techniques, with Gas Chromatography (GC) being particularly suitable for a volatile compound like DHTA.

Experimental Workflow Diagram

The overall process for determining the solubility of DHTA is depicted in the following workflow diagram.

Caption: Workflow for quantitative solubility determination of DHTA.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity > 99%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or other sealable glass containers (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes (glass)

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Isothermal shaker bath or incubator

Procedure:

-

Preparation of Standard Solutions for Calibration:

-

Accurately prepare a stock solution of DHTA in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation:

-

To a series of three vials (for triplicate measurement), add a fixed volume of the solvent (e.g., 10 mL).

-

Add an excess amount of DHTA to each vial. "Excess" means adding enough DHTA so that a separate, undissolved phase of DHTA is clearly visible after initial mixing. This ensures that the solvent becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved DHTA to settle.

-

Carefully withdraw a sample from the clear supernatant (the saturated solvent phase) using a syringe fitted with a solvent-compatible filter. The filter is crucial to remove any undissolved microdroplets of DHTA.

-

Immediately transfer the sample into a pre-weighed volumetric flask.

-

-

Analysis:

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the range of your calibration curve.

-

Analyze the calibration standards and the diluted samples by GC-FID. A suitable column would be a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX).

-

Record the peak area for DHTA in each chromatogram.

-

-

Calculation:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the regression equation and the correlation coefficient (R² > 0.99).

-

Use the regression equation to calculate the concentration of DHTA in the diluted samples.

-

Account for the dilution factor to determine the concentration of DHTA in the original saturated solution. This value represents the solubility of DHTA in that solvent at the tested temperature.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

-

Data Reporting:

-

Report the average solubility from the triplicate measurements, along with the standard deviation.

-

Repeat the entire protocol at different temperatures (e.g., 5°C, 15°C, 35°C, 45°C) to generate a temperature-dependent solubility profile.

-

Factors Influencing Solubility and Theoretical Considerations

The solubility of DHTA is governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously. This is influenced by both enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

-

Solvent Polarity: As observed, DHTA, a molecule of intermediate polarity, dissolves well in a wide range of organic solvents. This is because the energy required to break solvent-solvent and solute-solute interactions is favorably compensated by the energy released upon forming new solute-solvent interactions.

-

Temperature: For most systems, solubility increases with temperature. The quantitative data generated from the protocol above can be used to plot ln(solubility) versus 1/T (a van 't Hoff plot) to determine the thermodynamic parameters of dissolution, such as the enthalpy of solution.

-

Presence of Other Solutes: The presence of other components in a formulation can affect the solubility of DHTA through co-solvency or anti-solvent effects. This is particularly relevant in complex mixtures like fragrance concentrates or electronic pastes.

For advanced modeling, activity coefficient models such as UNIQUAC or NRTL can be used to correlate and predict the solubility of DHTA in different solvents and at various temperatures, though this requires interaction parameters that would need to be determined experimentally.[14]

Conclusion